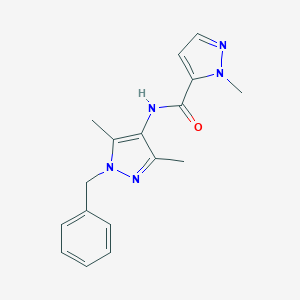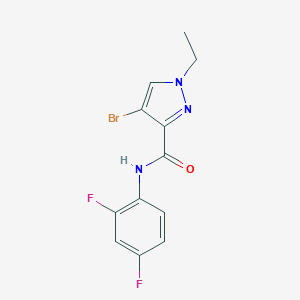![molecular formula C22H19ClN2O4 B280211 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as CDM-1, is a novel synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. CDM-1 belongs to the class of chromene derivatives that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its biological effects by targeting multiple cellular pathways. It has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. This compound also disrupts the microtubule network, leading to cell cycle arrest and apoptosis. Additionally, this compound modulates the expression of various genes involved in cell proliferation, angiogenesis, and metastasis.
Biochemical and physiological effects:
This compound has been found to exhibit low toxicity towards normal cells and tissues, making it a promising candidate for cancer therapy. However, it can cause some side effects, including gastrointestinal disturbances, myelosuppression, and liver toxicity. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile offers several advantages for lab experiments, including its high potency, selectivity towards cancer cells, and low toxicity towards normal cells. However, its poor solubility in water and limited stability in biological fluids can pose challenges for its formulation and delivery. Moreover, the lack of clinical data on this compound limits its translation into the clinic.
Orientations Futures
Several future directions can be explored to further investigate the potential applications of 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Firstly, the optimization of its synthesis process can be done to improve its yield and purity. Secondly, the development of novel formulations and delivery systems can be explored to overcome its poor solubility and stability issues. Thirdly, the investigation of its potential applications in other fields, such as agriculture and industry, can be explored. Lastly, the preclinical and clinical studies on this compound can be conducted to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a novel synthetic compound that exhibits potent anticancer activities. Its mechanism of action involves the inhibition of topoisomerase II, microtubule disruption, and modulation of gene expression. This compound offers several advantages for lab experiments, including its high potency, selectivity towards cancer cells, and low toxicity towards normal cells. However, its poor solubility and stability in biological fluids can pose challenges for its formulation and delivery. Several future directions can be explored to further investigate the potential applications of this compound in various fields.
Méthodes De Synthèse
The synthesis of 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the condensation reaction between 4-chloro-3-methylphenol and 2-furfural in the presence of sodium hydroxide to yield 5-[(4-chloro-3-methylphenoxy)methyl]-2-furfural. The subsequent reaction of this intermediate with malononitrile in the presence of ammonium acetate and acetic acid leads to the formation of this compound. The overall yield of the synthesis process is around 60%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. Moreover, this compound has also been found to inhibit tumor growth and metastasis in animal models of cancer.
Propriétés
Formule moléculaire |
C22H19ClN2O4 |
|---|---|
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
2-amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C22H19ClN2O4/c1-12-9-13(5-7-16(12)23)27-11-14-6-8-19(28-14)20-15(10-24)22(25)29-18-4-2-3-17(26)21(18)20/h5-9,20H,2-4,11,25H2,1H3 |
Clé InChI |
YIRBJZDJYZUAOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280128.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)


